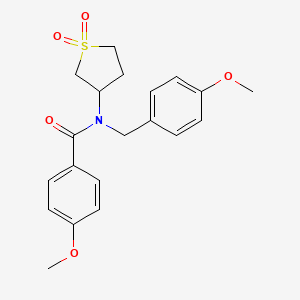

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(4-methoxybenzyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(4-methoxybenzyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with methoxy substituents and a dioxidotetrahydrothiophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(4-methoxybenzyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Benzamide Core: This involves the reaction of 4-methoxybenzoic acid with appropriate amines under dehydrating conditions to form the benzamide structure.

Introduction of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the benzamide intermediate with a thiophene derivative, followed by oxidation to introduce the dioxidotetrahydrothiophenyl group.

Methoxy Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophenyl group or reduce the benzamide core.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(4-methoxybenzyl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized benzamide derivatives against various microbial strains. The results indicated that compounds with similar structural features exhibited Minimum Inhibitory Concentrations (MIC) ranging from 1.27 µM to 2.65 µM against tested strains, showcasing their potential as effective antimicrobial agents .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Candida albicans |

Anticancer Activity

The compound's structural analogs have also been investigated for their anticancer properties. Research has shown that specific derivatives can inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Screening

In a study assessing the anticancer activity of synthesized compounds, it was found that certain benzamide derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU). For example, one derivative demonstrated an IC50 of 4.53 µM against human colorectal carcinoma cell line HCT116, indicating high potency .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard (5-FU) | 9.99 | HCT116 |

Enzyme Inhibition

Another promising application of this compound lies in its potential as an enzyme inhibitor. Research has focused on its ability to inhibit enzymes related to metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD).

Case Study: Enzyme Inhibition Studies

In silico studies have shown that derivatives of this compound can effectively inhibit α-glucosidase and acetylcholinesterase enzymes, which are critical targets in the treatment of T2DM and AD respectively .

| Enzyme | Inhibition Potential |

|---|---|

| α-Glucosidase | Moderate |

| Acetylcholinesterase | High |

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophenyl group may interact with enzymes or receptors, modulating their activity. The methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-propoxybenzamide

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(4-methoxybenzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxidotetrahydrothiophenyl group and methoxy substituents make it a valuable compound for various applications.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(4-methoxybenzyl)benzamide is a complex organic compound that has garnered attention for its potential pharmacological applications. This compound is characterized by its unique structural features, including a dioxidotetrahydrothiophene moiety and methoxy groups, which contribute to its biological activity. Research indicates that it may serve as a G protein-gated inwardly rectifying potassium (GIRK) channel activator, suggesting implications for modulating neuronal excitability and various physiological processes.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N2O5S, with a molecular weight of approximately 363.4 g/mol. The structural complexity of this compound is highlighted in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C18H21N2O5S |

| Molecular Weight | 363.4 g/mol |

| CAS Number | 898471-95-9 |

| IUPAC Name | This compound |

The biological activity of this compound primarily revolves around its interaction with GIRK channels. These channels play a crucial role in regulating neuronal excitability and neurotransmitter release. The activation of GIRK channels by this compound may lead to hyperpolarization of neurons, thereby reducing their excitability and potentially offering therapeutic benefits in conditions characterized by neuronal overactivity.

Biological Activity

Research has indicated several biological activities associated with this compound:

- GIRK Channel Activation : Preliminary studies suggest that this compound acts as a selective activator of GIRK channels, which are implicated in various physiological processes including cardiac function and neuroprotection.

- Neuroprotective Effects : Due to its ability to modulate neuronal excitability, this compound may exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

Several studies have explored the pharmacological potential of compounds structurally related to this compound:

- Study on GIRK Channel Modulators : A study demonstrated that similar compounds could effectively modulate GIRK channel activity in neuronal cells, leading to decreased excitability and enhanced neuroprotection in models of excitotoxicity.

- Pharmacokinetics and Pharmacodynamics : Investigations into the pharmacokinetic profiles of related compounds have shown favorable absorption and distribution characteristics, suggesting potential efficacy in vivo .

Research Findings

Recent findings indicate that the unique structural components of this compound contribute significantly to its biological activity:

- Binding Affinity : The presence of methoxy groups enhances the binding affinity to target proteins, potentially increasing the efficacy of the compound as a therapeutic agent.

- Selectivity for Ion Channels : Compared to other similar compounds lacking the thiophene moiety, this compound exhibits greater selectivity for GIRK channels, which is crucial for minimizing side effects associated with non-selective ion channel modulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(4-methoxybenzyl)benzamide, and how can purity be optimized?

- Methodology : Multi-step synthesis involving amide coupling and sulfone formation. Key steps include:

- Use of O-benzyl hydroxylamine hydrochloride and acyl chlorides under anhydrous conditions (e.g., CH2Cl2, K2CO3) .

- Purification via column chromatography (e.g., SiO2, EtOAc/hexanes gradients) to isolate intermediates .

- Hazard mitigation: Conduct thorough risk assessments for reagents like trichloroisocyanuric acid and sodium pivalate, which require inert atmospheres and controlled temperatures .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- 1H/13C NMR : Resolve methoxy and benzyl protons (δ 3.8–4.5 ppm) and confirm stereochemistry .

- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+Na]+ peaks) and fragmentation patterns .

- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm−1) and sulfone (S=O, ~1150–1300 cm−1) stretches .

Q. How should stability issues during storage be addressed?

- Methodology :

- Store at –20°C under argon to prevent decomposition, as sulfone derivatives are prone to hydrolysis and oxidation .

- Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >50°C) and avoid light exposure .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- Methodology :

- Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data to model sulfone and benzamide torsional angles .

- Address twinning or disorder by applying restraints to methoxy and tetrahydrothiophene moieties .

- Validate with PLATON checks for missed symmetry or solvent masking .

Q. How can conflicting biological activity data be reconciled, particularly in target engagement studies?

- Methodology :

- Perform orthogonal assays: Combine surface plasmon resonance (SPR) for binding affinity with cellular thermal shift assays (CETSA) to confirm target interaction in vivo .

- Compare with analogs (e.g., morpholinosulfonyl benzamides) to isolate pharmacophore contributions .

- Address batch variability by HPLC-MS quantification of active enantiomers .

Q. What computational approaches predict metabolic pathways and mutagenicity risks?

- Methodology :

- Ames II testing : Benchmark mutagenicity against controls like benzyl chloride (TD50 data) .

- In silico metabolism : Use ADMET Predictor™ to simulate CYP450-mediated oxidation of the tetrahydrothiophene ring .

- Validate with hepatic microsome assays (e.g., human S9 fraction) to identify reactive metabolites .

Q. How can synthetic byproducts be minimized during scale-up?

- Methodology :

- Optimize stoichiometry of NaBH3CN in reductive steps to suppress diazidation byproducts (e.g., via in situ monitoring with 19F NMR) .

- Employ flow chemistry for exothermic reactions (e.g., acyl chloride formation) to enhance reproducibility .

Q. Notes

Properties

Molecular Formula |

C20H23NO5S |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide |

InChI |

InChI=1S/C20H23NO5S/c1-25-18-7-3-15(4-8-18)13-21(17-11-12-27(23,24)14-17)20(22)16-5-9-19(26-2)10-6-16/h3-10,17H,11-14H2,1-2H3 |

InChI Key |

UNEZMTIBOJNGFB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.